
1-Amino-1-(2,3-difluorophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(2,3-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Amino-1-(2,3-difluorophenyl)acetone typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1-(2,3-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.
Applications De Recherche Scientifique
1-Amino-1-(2,3-difluorophenyl)acetone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(2,3-difluorophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Amino-1-(2,3-difluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2,4-difluorophenyl)acetone: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
1-Amino-1-(3,4-difluorophenyl)acetone: Another structural isomer with different fluorine atom positions, leading to variations in chemical and physical properties.
The uniqueness of this compound lies in its specific fluorine atom positions, which can influence its interactions with other molecules and its overall chemical behavior.
Propriétés
Formule moléculaire |
C9H9F2NO |
|---|---|
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
1-amino-1-(2,3-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3 |
Clé InChI |
GNKYNNPCFRWGAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


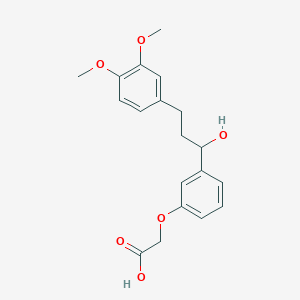
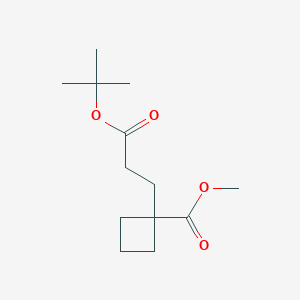
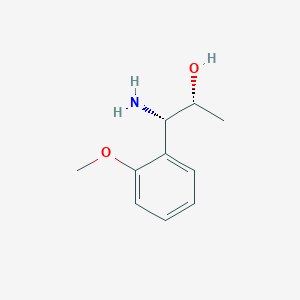

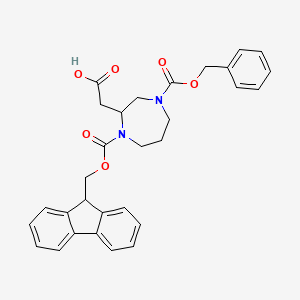
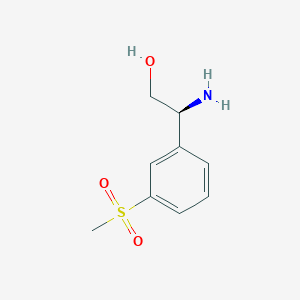

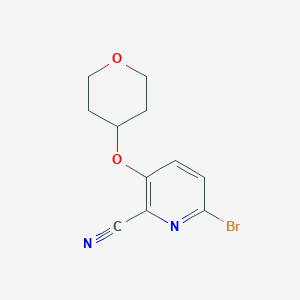
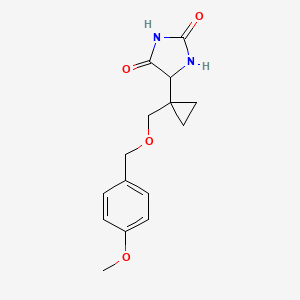

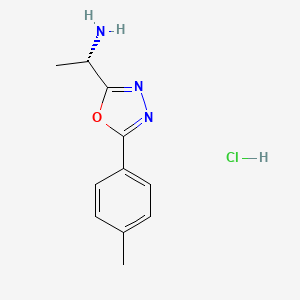

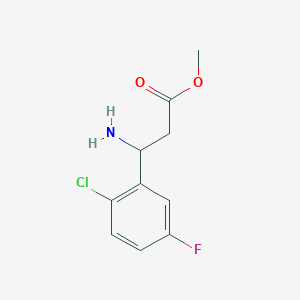
![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)
